3,3-Dimethyl-5-(methylthio)indolin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NOS |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
3,3-dimethyl-5-methylsulfanyl-1H-indol-2-one |
InChI |
InChI=1S/C11H13NOS/c1-11(2)8-6-7(14-3)4-5-9(8)12-10(11)13/h4-6H,1-3H3,(H,12,13) |
InChI Key |
PVDQQQLFNLNQBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)SC)NC1=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Dimethyl 5 Methylthio Indolin 2 One and Analogues
Established Synthetic Routes to the Indolin-2-one Core
The construction of the indolin-2-one (oxindole) ring system is a fundamental objective in organic synthesis. Various strategies have been developed, starting from diverse precursors and employing different reaction mechanisms to achieve this versatile heterocyclic core.
Synthesis from Isatin Derivatives
Isatin (1H-indole-2,3-dione) and its derivatives are highly versatile precursors for the synthesis of a wide range of heterocyclic compounds, including indolin-2-ones. The conversion of isatins to 3,3-disubstituted indolin-2-ones can be achieved through multi-step reactions. One common approach involves a one-pot condensation of isatin with other reactive molecules. For instance, a green and efficient protocol has been developed for the synthesis of 3,3-di(indolyl)indolin-2-ones by reacting isatin and indole (B1671886) in the presence of a vanadyl sulfate (VOSO₄) catalyst in an aqueous medium nih.gov.
Another strategy involves the reaction of substituted anilines with chloral hydrate and hydroxylamine hydrochloride to produce isonitrosoacetanilides. These intermediates can then be cyclized using sulfuric acid to yield the corresponding indolin-2,3-diones (isatins), which serve as direct precursors to the indolin-2-one core cardiff.ac.uk. The synthesis of isatin itself can be accomplished through the oxidation of indole using reagents like N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) researchgate.net.
Strategies Involving Homophthalic Acid
An alternative synthetic pathway to the indolin-2-one framework utilizes homophthalic acid (2-(carboxymethyl)benzoic acid) as a starting material. This methodology involves a series of transformations beginning with the regioselective conversion of homophthalic acid into its isomeric half-esters acs.orgresearchgate.net.
The key steps in this synthetic sequence are:
Acyl Azide Formation : The carboxylic acid functional groups are converted into acyl azides. This is typically achieved by treating the corresponding acyl chloride with sodium azide (NaN₃) acs.org.
Curtius Rearrangement : The acyl azides undergo a Curtius rearrangement to form isocyanates acs.orgresearchgate.net.
Intramolecular Cyclization : The generated isocyanate intermediate undergoes an intramolecular cyclization to provide the target indolin-2-one derivatives acs.orgresearchgate.net.
This method provides a valuable route for constructing the core ring system and allows for the synthesis of various substituted indolin-2-one analogues by starting with substituted homophthalic acids acs.org.
Cyclization Reactions in Indolin-2-one Synthesis
Intramolecular cyclization is a cornerstone of indolin-2-one synthesis. Besides the Curtius rearrangement-cyclization sequence mentioned above, other cyclization strategies are widely employed. Oxidative cyclization is one such powerful technique. For example, manganese(III)-mediated oxidative cyclization of 2-alkylindoles has been used to construct complex ring systems that include the indolin-2-one moiety nih.gov.
Another approach involves an oxidation-intramolecular cyclization-elimination sequence starting from 2-alkenylanilines researchgate.net. This method offers a pathway to C1-substituted indole derivatives, which can be precursors to the indolin-2-one system. Furthermore, palladium-catalyzed cyclization of acetylenic aryl isocyanates in the presence of terminal alkynes has been developed as a modern technique for accessing these structures nih.gov. These diverse cyclization reactions highlight the flexibility and power of this strategy in heterocyclic chemistry.
Targeted Synthetic Approaches for 3,3-Disubstituted Indolin-2-ones
Achieving the 3,3-dimethyl substitution pattern of the target compound, 3,3-Dimethyl-5-(methylthio)indolin-2-one, requires specific methodologies that allow for precise control over the C3 position of the indolin-2-one core.
Alkenylation and Functionalization Strategies
The introduction of substituents at the C3 position can be achieved through various functionalization strategies, with alkenylation being a prominent example. The resulting 3-alkenylindolin-2-ones are not only important targets themselves but also serve as versatile intermediates for further modifications.
Common protocols for the alkenylation of indolin-2-ones include:
Aldol Condensation : A highly facile and widely used method involving the condensation of isatin with compounds containing an active methylene (B1212753) group nih.gov.
Wittig Reaction : Another classic method for forming the carbon-carbon double bond at the C3 position nih.gov.
Base-Induced Alkenylation : A direct, one-pot alkenylation has been developed using 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles as the alkenylating agent. The choice of base is critical, with sodium hydride (NaH) in tetrahydrofuran (THF) proving most effective for the desired transformation nih.gov.
Metal-Catalyzed Reactions : Modern methods include palladium-catalyzed processes such as tandem Heck/Suzuki–Miyaura coupling and aromatic C–H activation/Heck reactions starting from N-acryloylanilides nih.gov.
These alkenylation methods provide a robust platform for introducing carbon-based substituents at the C3 position, which can then be further manipulated to achieve the desired 3,3-dialkyl substitution.
Table 1: Comparison of Bases for Alkenylation of Indolin-2-ones
| Base | Solvent | Outcome | Reference |
|---|---|---|---|
| MeONa | THF | Formation of dibenzo[d,f] acs.orgdiazepin-6(7H)-ones | nih.gov |
| NaH | THF | Successful Alkenylation | nih.gov |
| t-BuONa | THF | Formation of dibenzo[d,f] acs.orgdiazepin-6(7H)-ones | nih.gov |
Photo-assisted and Catalyzed Reactions for α-Alkylation
Direct alkylation at the α-carbon (C3 position) of the carbonyl group is the most straightforward approach to installing alkyl groups. While classic reactions with alkyl halides can be challenging, often leading to dialkylation or N-alkylation, modern catalytic methods offer improved selectivity and efficiency nih.gov.
Catalyzed α-Alkylation: A metal-free approach utilizing a tris(pentafluorophenyl)borane (B(C₆F₅)₃) catalyst has been developed for the direct C3 alkylation of oxindoles. This method uses amine-based alkylating agents and effectively avoids common side reactions like dialkylation nih.govcardiff.ac.ukacs.org. The proposed mechanism involves the borane catalyst mediating a heterolytic cleavage of the α-N C(sp³)–H bond in the amine, generating an iminium-borohydride ion pair that facilitates the alkylation cardiff.ac.uk. Another catalytic system employs a platinum-on-cerium oxide (Pt/CeO₂) catalyst for the C3 alkylation of oxindoles with alcohols under additive-free conditions, proceeding via a borrowing-hydrogen pathway .
Table 2: Catalytic Systems for C3-Alkylation of Oxindoles
| Catalyst System | Alkylating Agent | Key Features | Reference |
|---|---|---|---|
| B(C₆F₅)₃ | Amine-based reagents | Metal-free; avoids dialkylation | nih.govacs.org |
| Pt/CeO₂ | Alcohols | Additive-free; recyclable catalyst | |
| Iron Tricarbonyl Complex | Alcohols | Visible-light induced; room temperature | researchgate.net |
Photo-assisted α-Alkylation: An environmentally benign and atom-efficient method for the α-alkylation of oxindoles has been reported using a visible-light-induced, iron-catalyzed borrowing hydrogen reaction. This protocol allows the reaction to proceed at room temperature with alcohols as the alkylating agents researchgate.net. Mechanistic studies suggest that light plays a crucial role in both the dehydrogenation of the alcohol and the subsequent reduction step, making this an attractive green chemistry approach for synthesizing a variety of α-alkylated oxindoles researchgate.net.
Oxidative Coupling Protocols
Oxidative coupling represents a powerful strategy for the direct formation of carbon-carbon bonds, and it has been effectively applied to the synthesis of indolin-2-one analogues. These methods circumvent the need for pre-functionalized starting materials, offering a more atom-economical route. nih.gov
One prominent method involves the direct oxidative coupling of 3-oxindoles with nucleophiles like indoles and pyrroles. baranlab.org A procedure developed by Baran and colleagues utilizes ceric ammonium nitrate (CAN) as the oxidant. nih.govbaranlab.org In this protocol, the 3-oxindole is treated with the indole nucleophile in the presence of sodium bicarbonate (NaHCO3) and CAN in acetonitrile (MeCN). baranlab.org This reaction proceeds under mild conditions, starting at 0°C and gradually warming to ambient temperature. baranlab.org The methodology has been shown to be robust, tolerating a variety of electronic factors and substitution patterns on both coupling partners. baranlab.org
Another approach employs a base metal catalyst and molecular oxygen as the terminal oxidant, presenting a more sustainable alternative to stoichiometric, higher molecular weight oxidants. nih.gov This method is highly efficient for the coupling of 2-substituted-3-oxindoles with various aromatic compounds, leading to the formation of 2,2-disubstituted indolin-3-ones in yields up to 96%. nih.gov The use of oxygen and a base metal catalyst under mild conditions enhances the functional group compatibility of the transformation. nih.gov
Palladium-catalyzed oxidative carbonylation reactions also serve as a route to indole derivatives. beilstein-journals.org For instance, the carbonylation of 1-(2-aminoaryl)-2-yn-1-ols can be directed to form indol-2-acetic esters under non-oxidative conditions in the presence of PdI2 and KI. beilstein-journals.org While not a direct coupling to form the 3,3-disubstituted core, these carbonylation techniques are integral to building the foundational indole structure which can be further functionalized. beilstein-journals.org
Optimization of Reaction Conditions for this compound Synthesis
The efficiency and selectivity of synthetic routes toward 3,3-disubstituted indolin-2-ones are highly dependent on the reaction conditions. Key parameters that are frequently optimized include the choice of solvent, the nature and stoichiometry of the base, temperature, and reaction time.
Solvent Effects and Base Optimization
The selection of an appropriate solvent and base is critical for maximizing the yield and controlling the reaction pathway. The solubility of reagents and the stabilization of intermediates are significantly influenced by the solvent medium.
In the synthesis of 3,3-di(indolyl)indolin-2-ones, a pseudo-three-component reaction between isatins and indoles, the optimization of conditions is crucial. researchgate.net An initial investigation using water as a solvent in the absence of a catalyst showed no product formation even after 5 hours. researchgate.net The introduction of a DABCO-derived, acid-functionalized ionic liquid catalyst supported on silica-coated magnetic nanoparticles led to a 96% yield under refluxing conditions in water, highlighting the synergistic effect of catalyst and solvent. researchgate.net Further optimization of temperature revealed 90°C to be ideal. researchgate.net
The choice of base can dramatically influence the reaction's outcome. For instance, in domino cyclization reactions of Morita-Baylis-Hillmann (MBH) carbonates of isatins, different bases led to distinct products. researchgate.net The use of 4-Dimethylaminopyridine (DMAP) selectively produced dispiro[indoline-3,1′-cyclopentane-2′,3′′-indolines], whereas cesium carbonate (Cs2CO3) promoted the formation of dispiro[indoline-3,1′-cyclopenta[b]benzofuran-2′,3′′-indolines]. researchgate.net
The following table summarizes the optimization of reaction conditions for the synthesis of various indolin-2-one derivatives, illustrating the impact of solvent and base selection.
| Entry | Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Isatin, Indole | None | Water | 100 | 5 | 0 | researchgate.net |
| 2 | Isatin, Indole | Catalyst | Water | 100 | 2 | 96 | researchgate.net |
| 3 | Isatin, Indole | Catalyst | Water | 90 | 2 | 96 | researchgate.net |
| 4 | Isatin, Indole | Catalyst | Water | 70 | 2 | 85 | researchgate.net |
| 5 | Nitroethylideneoxindole, Isatylidenemalononitrile | DABCO (1.0 equiv) | CH3CN | RT | 0.5 | 76 | researchgate.net |
| 6 | 3,3-bis(methylthio)-1-phenylprop-2-en-1-one, Diamine | NaH (10 mol%) | THF | Reflux | - | 87 | researchgate.net |
| 7 | 3,3-bis(methylthio)-1-phenylprop-2-en-1-one, Diamine | NaH (20 mol%) | THF | Reflux | - | 68 | researchgate.net |
This table is interactive. Data can be sorted and filtered.
Regioselectivity and Stereoselectivity Control
Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like 3,3-disubstituted indolin-2-ones, which often contain chiral centers.
Regioselectivity, or the control of which position on a molecule reacts, is a key challenge when using unsymmetrical reagents. For example, in the Guareschi-Thorpe reaction to form pyridines, the use of unsymmetrical 1,3-diketones can lead to a mixture of isomers. researchgate.net It was found that the reaction of cyanothioacetamide with 2-acetylcyclopentanone or 2-acetylcyclohexanone is not regiospecific, producing a mixture of 4-methyl and 6-methyl substituted pyridinethiones, contrary to previous reports that suggested the formation of a single regioisomer. researchgate.net
Stereoselectivity, the control of the spatial orientation of bonds, is often influenced by the specific reagents and reaction conditions. In a three-component 1,3-dipolar cycloaddition reaction to form spiro[indoline-3,2′-pyrrolidine] derivatives, exclusive regioselectivity was observed. nih.gov However, the diastereoselectivity, leading to different exo/endo products, was highly dependent on the substitution pattern on the phenyl ring of the dipolarophile. nih.gov Computational studies, including the analysis of global electron density transfer (GEDT) and molecular electrostatic potential maps (MESP), were used to rationalize the observed stereochemical outcomes, confirming that the reactions proceed via an asynchronous one-step mechanism. nih.gov
In another example, the reaction for synthesizing thioxothiazolidin-indolin-2-ones was found to be both regio- and diastereoselective under kinetic control. nih.gov This method provides the kinetic thioxothiazolidin-indolin-2-one products exclusively, which can then be converted to dispirocyclopentanebisoxindoles, demonstrating excellent control over the stereochemical outcome. nih.gov
Advanced Spectroscopic Characterization of 3,3 Dimethyl 5 Methylthio Indolin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton (¹H) NMR spectroscopy of 3,3-Dimethyl-5-(methylthio)indolin-2-one is anticipated to reveal distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the indolinone ring are expected to appear in the downfield region of the spectrum, typically between δ 6.5 and 7.5 ppm. Their specific chemical shifts and coupling patterns (e.g., doublets, triplets) would be dictated by their position relative to the electron-withdrawing amide group and the electron-donating methylthio and dimethyl groups.
The two methyl groups at the C3 position, being chemically equivalent, are predicted to produce a sharp singlet in the upfield region, likely around δ 1.2-1.5 ppm. The integration of this signal would correspond to six protons. The protons of the methyl group attached to the sulfur atom (methylthio group) would also generate a singlet, expected to appear at approximately δ 2.4-2.6 ppm, with an integration value of three protons. The N-H proton of the lactam ring is expected to give a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically falls in the range of δ 7.5-8.5 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | 6.5 - 7.5 | m | 3H |
| N-H | 7.5 - 8.5 | br s | 1H |
| S-CH₃ | 2.4 - 2.6 | s | 3H |
| C(CH₃)₂ | 1.2 - 1.5 | s | 6H |
(Note: These are predicted values and may vary based on experimental conditions.)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. The carbonyl carbon of the lactam ring (C=O) is expected to be the most downfield signal, typically appearing in the range of δ 175-185 ppm. The aromatic carbons would resonate between δ 110 and 150 ppm, with the carbon attached to the nitrogen and the carbon bearing the methylthio group showing distinct chemical shifts due to their electronic environments.
The quaternary carbon at the C3 position, bonded to the two methyl groups, is predicted to have a chemical shift in the range of δ 40-50 ppm. The two equivalent methyl carbons at C3 would produce a single signal in the upfield region, likely around δ 20-30 ppm. The carbon of the methylthio group is also expected in this upfield region, with a chemical shift of approximately δ 15-20 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 175 - 185 |
| Aromatic-C | 110 - 150 |
| C(CH₃)₂ | 40 - 50 |
| C(CH₃)₂ | 20 - 30 |
| S-CH₃ | 15 - 20 |
(Note: These are predicted values and may vary based on experimental conditions.)
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the types of chemical bonds and functional groups present, providing a molecular fingerprint.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be characterized by several key absorption bands. A prominent, sharp absorption band corresponding to the C=O stretching vibration of the lactam ring is expected in the region of 1680-1720 cm⁻¹. The N-H stretching vibration should appear as a broad band in the range of 3200-3400 cm⁻¹.
The aromatic C-H stretching vibrations are anticipated to be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl groups would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would give rise to one or more bands in the 1450-1600 cm⁻¹ region. The C-S stretching vibration of the methylthio group is expected to produce a weaker absorption in the fingerprint region, typically around 600-800 cm⁻¹.
Table 3: Predicted FTIR Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3200 - 3400 | Medium-Broad |
| Aromatic C-H Stretch | > 3000 | Medium |
| Aliphatic C-H Stretch | < 3000 | Medium-Strong |
| C=O Stretch (Lactam) | 1680 - 1720 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-S Stretch | 600 - 800 | Weak-Medium |
(Note: These are predicted values and may vary based on experimental conditions.)
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight.
High-resolution mass spectrometry (HRMS) would allow for the determination of the precise molecular formula. The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Common fragmentation pathways for indolinone derivatives include the loss of small neutral molecules such as CO, and cleavage of the side chains. For this specific compound, fragmentation could involve the loss of a methyl radical (•CH₃) from the gem-dimethyl group or the methylthio group, leading to characteristic fragment ions. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 221.09 | Molecular Ion |
| [M-CH₃]⁺ | 206.07 | Loss of a methyl radical |
| [M-CO]⁺ | 193.10 | Loss of carbon monoxide |
| [M-SCH₃]⁺ | 174.10 | Loss of a methylthio radical |
(Note: These are predicted values based on the molecular formula C₁₁H₁₃NOS and may vary based on ionization technique.)
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
The electronic absorption spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* transitions within the indolin-2-one chromophore. The core structure, an oxindole (B195798), typically exhibits characteristic absorption bands in the ultraviolet-visible region. The position and intensity of these bands are influenced by the substitution pattern on the aromatic ring and the lactam moiety.
The indolin-2-one system comprises a benzene (B151609) ring fused to a pyrrolidin-2-one ring. The electronic transitions are primarily associated with the π-electron system of the benzene ring and the conjugated system involving the carbonyl group of the lactam. The introduction of a methylthio (-SCH3) group at the C5 position and two methyl groups at the C3 position will likely induce bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima compared to the parent indolin-2-one.
In similar indolin-2-one derivatives, such as (E)-3-benzylideneindolin-2-one, distinct absorption bands are observed that correspond to the electronic transitions within the molecule. researchgate.net For instance, the UV-Vis spectrum of the parent compound, 2,3-dihydro-2H-indol-2-one (oxindole), shows absorption maxima that can serve as a baseline for understanding the electronic behavior of its derivatives. nist.gov
Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |
| ~ 250 - 270 | High | π → π |
| ~ 280 - 300 | Medium to High | π → π |
| ~ 320 - 350 | Low to Medium | n → π* |
Note: The data in this table is hypothetical and based on the analysis of related indolin-2-one structures. Actual experimental values may vary.
X-ray Crystallography for Solid-State Structural Determination
The solid-state structure of this compound, as would be determined by single-crystal X-ray crystallography, is anticipated to reveal key details about its molecular geometry, bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this exact compound is not publicly available, analysis of related indolin-2-one derivatives provides a strong basis for predicting its crystallographic parameters.
The indolin-2-one core is expected to be largely planar, with the gem-dimethyl group at the C3 position introducing some steric strain that may lead to slight deviations from planarity. The crystal packing is likely to be influenced by intermolecular forces such as hydrogen bonding (if a suitable donor is present on the nitrogen), C-H···O interactions involving the carbonyl oxygen, and potentially π-π stacking interactions between the aromatic rings of adjacent molecules.
Studies on various substituted indolin-2-ones have shown that they crystallize in common space groups such as P-1 (triclinic) or P21/c (monoclinic). The precise crystal system and space group for this compound would depend on the specific packing arrangement adopted by the molecules in the solid state.
Table 2: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pna2₁ |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Z (molecules/unit cell) | 4 |
Note: The data in this table is hypothetical and based on the analysis of related indolin-2-one structures. Actual experimental values may vary.
The bond lengths and angles within the molecule are expected to be consistent with standard values for similar organic compounds. For example, the C=O bond of the lactam is expected to be around 1.23 Å, and the C-N bond within the lactam ring approximately 1.38 Å. The C-S bond of the methylthio group would likely be in the range of 1.75-1.80 Å.
Computational Investigations of 3,3 Dimethyl 5 Methylthio Indolin 2 One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are crucial determinants of a molecule's behavior.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the electron density, DFT methods can accurately and efficiently calculate various molecular properties, including geometries, energies, and vibrational frequencies. For derivatives of indolin-2-one, DFT studies, often employing functionals like B3LYP with basis sets such as 6-31G, are used to elucidate their heats of formation and relative stability. The choice of functional and basis set is critical for obtaining results that correlate well with experimental data.
In the case of 3,3-Dimethyl-5-(methylthio)indolin-2-one, DFT calculations would be instrumental in determining the optimized molecular geometry, bond lengths, and bond angles. These calculations would reveal the spatial arrangement of the dimethyl and methylthio groups and their influence on the planarity of the indolin-2-one ring system. Furthermore, DFT can be used to calculate the molecule's dipole moment and polarizability, which are important for understanding its interactions with solvents and other molecules.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Indices
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.
For substituted indolin-2-one derivatives, the nature and position of the substituents significantly influence the energies of the frontier orbitals. In this compound, the electron-donating nature of the methylthio group at the 5-position is expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack. The dimethyl substitution at the 3-position, while primarily affecting the molecule's steric profile, can also have electronic consequences.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.
Chemical Hardness (η): Resistance to change in electron distribution or charge transfer. A larger HOMO-LUMO gap corresponds to greater hardness.
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.
These reactivity indices provide a quantitative framework for comparing the reactivity of this compound with other related compounds and for predicting its behavior in chemical reactions.
| Reactivity Descriptor | Formula | Significance |
| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Tendency to attract electrons |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Chemical Softness (S) | S = 1 / η | Propensity for chemical reactions |
| Electrophilicity Index (ω) | ω = χ2 / 2η | Capacity to accept electrons |
Potential Energy Surface (PES) Analysis
Potential Energy Surface (PES) analysis is a computational technique used to map the energy of a molecule or a system of molecules as a function of its geometry. By exploring the PES, chemists can identify stable structures (minima), transition states (saddle points), and the pathways for chemical reactions.
For this compound, PES analysis could be employed to study various phenomena, such as conformational changes or the mechanism of its synthesis. For instance, the rotation around the C-S bond of the methylthio group could be investigated to determine the most stable conformation. More complex PES studies could elucidate the reaction mechanism of its formation, for example, through electrophilic substitution on the indole (B1671886) ring, providing valuable information on the reaction barriers and the stability of intermediates.
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-stacking, play a crucial role in determining the structure, stability, and function of molecules, particularly in biological systems. NCI analysis, often visualized through NCI plots, is a computational method that helps in identifying and characterizing these weak interactions based on the electron density and its derivatives.
In the context of this compound, NCI analysis can reveal intramolecular interactions that contribute to its conformational stability. For example, weak hydrogen bonds or van der Waals contacts between the substituents and the indolin-2-one core can be identified. More importantly, when studying the interaction of this molecule with a biological target, NCI analysis can provide a detailed picture of the non-covalent forces that govern the binding, such as interactions with amino acid residues in a protein's active site. These plots typically use a color scale to differentiate between different types of interactions, with blue often indicating strong attractive interactions (like hydrogen bonds), green representing weaker van der Waals interactions, and red indicating repulsive steric clashes.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide insights into the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are essential for understanding its behavior in a more complex environment, such as in solution or interacting with a biological macromolecule.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is a widely used tool in drug discovery to screen virtual libraries of compounds and to understand the binding mode of potential drugs.
For this compound, molecular docking studies would be crucial in identifying potential biological targets and in elucidating the molecular basis of its activity. The indolin-2-one scaffold is known to be a versatile inhibitor of various protein kinases. Therefore, docking this compound into the ATP-binding site of different kinases could reveal its potential as a kinase inhibitor.
A typical molecular docking workflow involves:
Preparation of the receptor: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and preparing it by adding hydrogen atoms, assigning charges, and defining the binding pocket.
Preparation of the ligand: Generating a 3D conformation of this compound and optimizing its geometry.
Docking simulation: Using a docking algorithm to explore the conformational space of the ligand within the receptor's binding site and to score the different binding poses based on a scoring function that estimates the binding affinity.
Analysis of results: Visualizing the top-ranked binding poses and analyzing the interactions between the ligand and the protein residues, such as hydrogen bonds, hydrophobic interactions, and π-stacking.
The results of molecular docking studies can provide valuable hypotheses about the mechanism of action of this compound and can guide the design of more potent and selective analogs.
| Target Protein Class | Potential Interactions with this compound |
| Protein Kinases | The indolin-2-one core can form hydrogen bonds with the hinge region of the kinase. The 5-methylthio and 3,3-dimethyl groups can engage in hydrophobic interactions within the ATP-binding pocket. |
| Other Enzymes | Depending on the specific enzyme, the compound's functional groups could interact with key catalytic or allosteric residues. |
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Mechanisms
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules, providing insights into their conformational stability and interactions with biological targets. For this compound, a derivative of the versatile indolin-2-one scaffold, MD simulations can elucidate how the compound behaves in a simulated physiological environment over time. Such studies are crucial for understanding its potential as a therapeutic agent.
While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of this methodology are well-established through research on analogous oxindole (B195798) structures. nih.gov These simulations typically involve placing the molecule in a solvent box, often water, to mimic biological conditions and then calculating the forces between atoms and their subsequent movements over picoseconds to nanoseconds.
MD simulations are also instrumental in exploring binding mechanisms to protein targets. By simulating the compound-protein complex, researchers can observe the stability of the interaction, identify key amino acid residues involved in binding, and analyze the types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, studies on similar indolinone derivatives have used MD simulations to confirm the stability of ligand-protein complexes, suggesting a strong and sustained interaction within the binding pocket of a target protein. researchgate.net The number and duration of hydrogen bonds formed between the ligand and the protein are often monitored throughout the simulation as a key indicator of binding affinity and stability. nih.gov
A hypothetical MD simulation study on this compound bound to a target protein might yield data similar to the following table, which illustrates the stability of the complex over a 100-nanosecond simulation.
| Simulation Time (ns) | RMSD of Compound (Å) | Number of Hydrogen Bonds |
| 0 | 0.0 | 4 |
| 20 | 1.2 | 3 |
| 40 | 1.5 | 3 |
| 60 | 1.4 | 4 |
| 80 | 1.6 | 2 |
| 100 | 1.5 | 3 |
This is a hypothetical data table for illustrative purposes.
In Silico Prediction of Molecular Behavior and Interaction Profiles
In silico tools and computational methods are invaluable for predicting the molecular behavior and interaction profiles of chemical compounds before their synthesis and experimental testing, thereby saving time and resources. fu-berlin.de These predictive models are built upon large datasets of known molecules and their properties, utilizing machine learning and other statistical techniques. mdpi.com
For this compound, various molecular properties that govern its behavior can be predicted. These include physicochemical properties such as lipophilicity (logP), solubility, and pKa, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. The interaction profile of a molecule can be predicted through molecular docking studies, which forecast the preferred binding orientation of a molecule to a target protein. nih.gov
Molecular docking simulations for this compound would involve computationally placing the molecule into the binding site of a specific protein target. The output of such a simulation is typically a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction. Lower binding affinity scores generally indicate a more favorable interaction. These studies also reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the amino acid residues of the protein's active site. nih.gov
For example, a docking study of this compound against a hypothetical protein kinase might reveal key interactions with specific residues in the ATP-binding pocket, a common target for indolinone-based inhibitors. The results could be summarized in a table detailing the interacting residues and the nature of the interactions.
| Interacting Residue | Interaction Type | Distance (Å) |
| LYS78 | Hydrogen Bond | 2.9 |
| GLU95 | Hydrogen Bond | 3.1 |
| LEU130 | Hydrophobic | 3.8 |
| VAL66 | Hydrophobic | 4.2 |
| PHE148 | π-π Stacking | 4.5 |
This is a hypothetical data table for illustrative purposes.
Furthermore, in silico methods can predict the potential for a molecule to be a substrate or inhibitor of important drug-metabolizing enzymes, such as the cytochrome P450 family. These predictions are based on structural similarity to known substrates or inhibitors and help in anticipating potential drug-drug interactions.
Preclinical Biological Activity and Mechanistic Studies of 3,3 Dimethyl 5 Methylthio Indolin 2 One and Indolin 2 One Analogues
In Vitro Biological Screening and Cellular Assays
In vitro biological screening and cellular assays are fundamental in the early stages of drug discovery to determine the biological activity of a compound and its effect on cellular processes. For 3,3-Dimethyl-5-(methylthio)indolin-2-one and related indolin-2-one analogues, these assays have been instrumental in elucidating their potential as enzyme inhibitors and in understanding their cellular responses.
Enzyme inhibition assays are a crucial component of in vitro screening to identify molecules that can modulate the activity of specific enzymes involved in disease pathways. Indolin-2-one analogues have been evaluated against a variety of enzymes.
α-Amylase Inhibition: α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govrsc.org A series of indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives have been synthesized and evaluated for their inhibitory activity against α-amylase. nih.gov One analogue demonstrated potent inhibition of α-amylase with an IC50 value of 1.10 ± 0.10 μM, which was more potent than the standard drug acarbose (B1664774) (IC50 = 12.20 ± 0.30 μM). nih.gov Another study on 3,3-di(indolyl)indolin-2-ones showed lower α-amylase inhibitory activities compared to acarbose, which could be advantageous in reducing the side effects associated with strong α-amylase inhibition. researchgate.net
DPP-IV Inhibition: Dipeptidyl peptidase-IV (DPP-IV) is another important target in the treatment of type 2 diabetes. mdpi.comnih.gov Indole (B1671886) and isoindole derivatives have been investigated as DPP-IV inhibitors. mdpi.com The development of potent and selective DPP-IV inhibitors from the indoline (B122111) class has been a focus of research, with some compounds showing promising in vivo efficacy. researchgate.net
Protein Glycation Inhibition: Protein glycation is a non-enzymatic reaction between proteins and sugars, leading to the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications. google.comnih.govnih.gov Oxindole (B195798) derivatives have been investigated for their in vitro protein glycation inhibitory effects. researchgate.net Certain 6-Nitrobenzimidazole derivatives have shown the ability to inhibit the protein glycation process and the formation of AGEs. google.com
Leishmanial Topoisomerase IB Inhibition: Leishmanial topoisomerase IB is a vital enzyme for the parasite Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov Novel indolyl quinolines have been shown to inhibit the relaxation and decatenation reactions catalyzed by type I and type II DNA topoisomerases of Leishmania donovani. nih.gov One bromine-substituted derivative was found to be the most active among the tested compounds, acting as a "dual inhibitor" of both topoisomerase I and II. nih.gov Additionally, 3,3'-di-indolylmethane (DIM) has been identified as a potent inhibitor of Leishmania donovani topoisomerase I with an IC50 of 1.2 microM. nih.gov
| Enzyme | Indolin-2-one Analogue Class | Key Findings | Reference |
|---|---|---|---|
| α-Amylase | Indoline-2,3-dione-based benzene sulfonamides | Analogue 11 showed potent inhibition (IC50 = 1.10 ± 0.10 μM) compared to acarbose (IC50 = 12.20 ± 0.30 μM). | nih.gov |
| DPP-IV | Indole and isoindole derivatives | Identified as a promising class of inhibitors for type 2 diabetes. | mdpi.comresearchgate.net |
| Protein Glycation | Oxindole derivatives | Demonstrated inhibitory effects on the formation of advanced glycation end products (AGEs). | researchgate.net |
| Leishmanial Topoisomerase IB | Indolyl quinolines | A bromine-substituted analogue acted as a dual inhibitor of topoisomerase I and II. | nih.gov |
Cell-based assays provide insights into the cellular response to a compound, including cytotoxicity, effects on cell cycle, and apoptosis. A variety of indolin-2-one based molecules have been evaluated for their effects on different cancer cell lines.
For instance, a series of indolinone-based derivatives were tested for their cytotoxic effects against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines. nih.gov Compounds 9 and 20 were identified as the most cytotoxic, with IC50 values ranging from 2.53 to 7.54 µM. nih.gov These compounds were found to be more cytotoxic than the reference drug indirubin (B1684374) in HepG-2 cells. nih.gov Further investigation revealed that these compounds induced cell cycle arrest at the G1 phase in HepG2 cells and triggered apoptosis through both intrinsic and extrinsic pathways. nih.gov
In another study, 3-(2-oxoethylidene)indolin-2-one compounds were found to be strongly cytotoxic towards human HCT 116 colorectal and MCF-7 breast carcinoma cells. nih.govoncotarget.com This cytotoxicity was linked to the inhibition of thioredoxin reductase (TrxR), leading to increased oxidative stress and activation of apoptotic signaling pathways. nih.govoncotarget.com
| Indolin-2-one Analogue | Cell Line | Assay Type | Key Findings | Reference |
|---|---|---|---|---|
| Compound 9 | HepG-2, MCF-7 | Cytotoxicity (MTT assay) | IC50 values ranging from 2.53 to 7.54 µM. | nih.gov |
| Compound 20 | HepG-2, MCF-7 | Cytotoxicity (MTT assay) | IC50 values ranging from 2.53 to 7.54 µM. | nih.gov |
| 3-(2-oxoethylidene)indolin-2-one analogues | HCT 116, MCF-7 | Cytotoxicity | Strongly cytotoxic due to TrxR inhibition. | nih.govoncotarget.com |
Investigation of Molecular Mechanisms of Action
Modulation of Specific Kinase Activities (e.g., Tyrosine Kinases, EGFR-TK, CDK2)
The indolin-2-one scaffold is a well-established pharmacophore for the development of potent kinase inhibitors. ekb.eg Numerous derivatives have been synthesized and evaluated for their inhibitory activity against a range of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.
Tyrosine Kinases and VEGFR-2: A significant focus of research on indolin-2-one analogues has been their ability to inhibit receptor tyrosine kinases (RTKs), particularly those involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs). nih.gov The VEGF/VEGFR-2 signaling pathway is a key target in cancer therapy due to its pivotal role in tumor angiogenesis. mdpi.com Many indolin-2-one derivatives have been designed as VEGFR-2 inhibitors and have demonstrated potent activity. nih.gov For instance, certain novel indolin-2-one derivatives have exhibited VEGFR-2 inhibitory activities with IC50 values in the nanomolar range, comparable to or even exceeding the potency of established drugs like sunitinib. nih.gov Molecular docking studies have shown that these compounds can effectively bind to the ATP-binding pocket of VEGFR-2, mimicking the interactions of known inhibitors. nih.govresearchgate.net
Epidermal Growth Factor Receptor (EGFR-TK): The Epidermal Growth Factor Receptor (EGFR) is another important tyrosine kinase target in cancer therapy. Some indolin-2-one based molecules have displayed significant inhibitory action against EGFR kinase. For example, one study reported a compound with nanomolar inhibitory activity against EGFR, which was substantially more potent than the reference compound, indirubin. nih.gov
Cyclin-Dependent Kinases (CDK2): Indolin-2-one derivatives have also been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. mdpi.com Specifically, compounds have been developed that show strong inhibition of CDK2. In one study, a synthesized indolin-2-one derivative demonstrated an IC50 value of 9.39 nM against CDK-2, indicating a high degree of potency. mdpi.com The ability of these compounds to inhibit CDKs suggests their potential to interfere with the cell cycle progression of cancer cells. researchgate.net
The table below summarizes the kinase inhibitory activities of selected indolin-2-one analogues from various studies.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Compound 9 | CDK-2 | 9.39 | Indirubin | 45.6 |
| Compound 9 | VEGFR-2 | 56.74 | Indirubin | - |
| Compound 20 | EGFR | - | Indirubin | - |
| Compound 20 | VEGFR-2 | - | Sorafenib | 63.27 |
| Compound 17a | VEGFR-2 | 78 | Sunitinib | 139 |
| Compound 10g | VEGFR-2 | 87 | Sunitinib | 139 |
| Compound 12d | PAK4 | 16 | - | - |
| Compound 11b | PAK4 | 22 | - | - |
Note: Some IC50 values for Compound 20 were described as being significantly more potent (5.4 to 8.8-fold higher) than indirubin but specific values were not provided in the source material. nih.gov
Impact on Cellular Pathways (e.g., Cell Cycle, Apoptosis Induction)
Consistent with their kinase inhibitory activity, indolin-2-one derivatives have been shown to exert significant effects on fundamental cellular pathways, primarily by inducing cell cycle arrest and promoting apoptosis (programmed cell death) in cancer cells.
Cell Cycle Arrest: Several studies have demonstrated that indolin-2-one analogues can halt the progression of the cell cycle in cancer cells. For example, specific derivatives have been observed to cause cell cycle arrest at the G1 phase in HepG2 hepatocellular carcinoma cells. mdpi.com This arrest is often associated with the upregulation of cell cycle inhibitory proteins such as p53 and p21. mdpi.com Another study reported that an indolin-2-one derivative arrested A549 lung cancer cells in the G2/M phase of the cell cycle. nih.gov Furthermore, a different analogue was found to induce cell cycle arrest in the S phase in HepG2 cells. nih.gov The ability to disrupt the cell cycle at different phases highlights the diverse mechanisms through which these compounds can exert their antiproliferative effects.
Apoptosis Induction: In addition to cell cycle arrest, the induction of apoptosis is a key mechanism of action for many anticancer agents, including indolin-2-one derivatives. Treatment of cancer cells with these compounds has been shown to significantly increase the rate of apoptosis. nih.gov This is often mediated by the modulation of key apoptotic proteins. For instance, studies have reported an elevated Bax/Bcl-2 ratio, which is a critical indicator of the activation of the intrinsic apoptotic pathway. mdpi.com This, in turn, can initiate the caspase cascade, leading to the activation of executioner caspases like caspase-3 and caspase-7. mdpi.com One particular indolin-2-one derivative was found to upregulate the expression of caspase-3 and caspase-9 by 6.9-fold and 3.7-fold, respectively, in HepG2 cells. nih.gov This compound also increased the expression of the pro-apoptotic protein BAX by 2.7-fold while decreasing the expression of the anti-apoptotic protein Bcl-2 by 1.9-fold. nih.gov
The table below summarizes the observed effects of representative indolin-2-one analogues on cellular pathways.
| Compound ID | Cell Line | Effect on Cell Cycle | Apoptotic Markers Modulated |
| Compound 9 | HepG2 | G1 phase arrest | Increased Bax/Bcl-2 ratio, Caspase 3/7 activation |
| Compound 20 | HepG2 | G1 phase arrest | Increased Bax/Bcl-2 ratio, Caspase 3/7 activation |
| Compound 12g | A549 | G2/M phase arrest | Not specified |
| Compound 17a | HepG2 | S phase arrest | Upregulation of Caspase-3 & -9, Upregulation of BAX, Downregulation of Bcl-2 |
Interaction with Specific Biomolecules (e.g., Enzymes, Receptors)
The biological activity of this compound and its analogues is predicated on their molecular interactions with specific biomolecules, primarily enzymes and receptors that are crucial for cellular function and signaling.
As extensively detailed in section 5.3.1, the primary enzymatic targets for many indolin-2-one derivatives are protein kinases. The indolinone ring system is a key structural feature that facilitates competitive binding at the ATP-binding site of these enzymes. mdpi.com This interaction is often stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues within the kinase domain. For example, in the context of VEGFR-2, hydrogen bonding interactions with residues such as Cys919, Glu885, and Asp1046 are considered critical for inhibitory activity. mdpi.com Similarly, for CDK2, hydrogen bonding with the backbone of residues in the hinge region, like Glu81 and Leu83, is important for anchoring the inhibitor. researchgate.net
Beyond the well-characterized interactions with kinases, computational studies suggest that the oxindole scaffold can interact with a broader range of biomolecules. In silico repositioning strategies, which involve screening the compound structure against databases of known drug targets, have been used to identify other potential biological targets. durham.ac.uk While kinases like VEGFR-2 are frequently identified, these studies can also highlight other potential enzyme or receptor interactions. durham.ac.uk
Moreover, the versatility of the indolin-2-one core allows for synthetic modifications that can modulate target specificity and binding affinity. aip.org By altering the substituents on the oxindole ring, medicinal chemists can fine-tune the interactions with the target biomolecule to enhance potency and selectivity. aip.org For example, the addition of specific halogen atoms at different positions on the indolin-2-one structure has been shown to significantly impact cytotoxicity, likely due to altered binding interactions with target proteins. aip.org The ability to form specific interactions, such as hydrogen bonds or pi-pi stacking with amino acid residues in a target's binding site, is a key determinant of the biological activity of these compounds. aip.org
Preclinical Pharmacokinetic and Pharmacodynamic Modeling in Animal Models (General Indolin-2-one Derivatives)
Pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. For indolin-2-one derivatives, these studies typically involve administering the compound to animals (e.g., rodents) and measuring its concentration in plasma and various tissues over time. This information is crucial for determining key PK parameters such as bioavailability, half-life, and clearance. The physicochemical properties of indolin-2-one derivatives, which can be predicted using computational tools, play a significant role in their pharmacokinetic behavior. nih.gov
Pharmacodynamic studies aim to characterize the relationship between the drug concentration at the site of action and the observed biological effect. In the context of anticancer indolin-2-one derivatives, PD assessments in animal models often involve monitoring tumor growth inhibition in xenograft models.
PK/PD Modeling to Link Exposure with Biological Response
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful tool used in preclinical drug development to integrate PK and PD data, thereby establishing a quantitative link between drug exposure and its biological or therapeutic effect. This modeling approach is critical for optimizing dosing regimens and predicting clinical outcomes based on preclinical data.
For indolin-2-one derivatives that act as kinase inhibitors, PK/PD models can be developed to correlate the plasma concentration of the drug with the inhibition of its target kinase in tumor tissue and the subsequent anti-tumor response. For example, a PK/PD model for a VEGFR-2 inhibitor from this class would aim to relate the drug's concentration profile to the degree of VEGFR-2 phosphorylation in the tumor and the resulting inhibition of tumor growth.
These models can range from simple empirical relationships to more complex mechanistic models that incorporate details of the drug's mechanism of action, such as its binding affinity for the target kinase and the downstream signaling pathways. By understanding the exposure-response relationship, researchers can make more informed decisions about the potential efficacy of a drug candidate and the therapeutic window that might be achievable in humans. The development of such models is a key step in the translation of preclinical findings for indolin-2-one derivatives into clinical development.
Structure Activity Relationship Sar Studies Centered on the 3,3 Dimethyl 5 Methylthio Indolin 2 One Scaffold
Impact of Substituent Modifications on Biological Activity and Selectivity
The biological activity of indolin-2-one derivatives is highly dependent on the nature and position of substituents on the core structure. Modifications at the C3 position, the C5 position of the aromatic ring, and the indolinone nitrogen can significantly modulate the pharmacological profile of the compounds.
The C3 position of the indolin-2-one ring is a critical site for substitution, and modifications at this position play a significant role in the antiangiogenic and anticancer activities of these compounds. nih.gov In many active indolin-2-one derivatives, the C3 position is substituted with a methylene (B1212753) group linked to another heterocyclic or aromatic ring. nih.gov
The presence of two methyl groups at the C3 position, creating a gem-dimethyl configuration, is a key structural feature. This substitution pattern can influence the molecule's conformation and interaction with its biological target. While many potent indolin-2-one-based kinase inhibitors feature a 3-methylene linkage, the 3,3-disubstituted scaffold has been explored for other biological activities. For instance, 3,3-diaryloxindole derivatives have been identified as inhibitors of the eIF2·GTP·Met-tRNAiMet ternary complex assembly, a target for anticancer therapeutics. nih.gov The gem-dimethyl group is generally considered to provide steric bulk, which can orient other parts of the molecule within a binding pocket or prevent metabolic degradation at that position.
| Modification at C3 | General Effect on Activity | Reference Example |
| Methylene-linked heterocycle | Potent Receptor Tyrosine Kinase (RTK) inhibition | Sunitinib nih.gov |
| Diaryl groups | Inhibition of translation initiation | 3,3-diaryloxindoles nih.gov |
| Dimethyl group | Provides steric bulk, influences conformation | 3,3-Dimethyl-5-(methylthio)indolin-2-one |
Substituents on the aromatic ring of the indolin-2-one scaffold are pivotal for modulating activity and selectivity. The C5 position is frequently substituted to enhance potency and pharmacokinetic properties. The methylthio (-SCH3) group at the C5 position is an electron-donating group that can influence the electronic properties of the aromatic ring and engage in specific interactions with the target protein.
In the broader context of indolin-2-one derivatives, halogen atoms (e.g., fluorine, chlorine) at the C5 position have been shown to enhance potency. bohrium.com For example, the substitution pattern of various groups on the aromatic ring of 3,3-di(indolyl)indolin-2-ones was found to significantly affect their α-glucosidase inhibitory activity. nih.gov While direct SAR data for a C5-methylthio group on this specific scaffold is limited in the provided context, its electron-donating nature and potential for hydrophobic interactions suggest a significant role in tuning the binding affinity for a specific target.
| Substituent at C5 | Potential Influence | Observed in Analogs |
| Methylthio (-SCH3) | Electron-donating, potential for hydrophobic interactions | - |
| Halogens (F, Cl) | Enhance potency and membrane permeability | Sunitinib analogs bohrium.com |
| Iodo group | Neuroprotective activity | GW5074 nih.gov |
The nitrogen atom of the indolin-2-one lactam is a critical hydrogen bond donor, often interacting with the hinge region of kinase ATP-binding pockets. mdpi.com Alkylation or acylation of this nitrogen can abolish this key interaction, typically leading to a significant loss of activity in kinase inhibitors. However, for other targets, N-substitution can be exploited to modulate physicochemical properties or to introduce additional binding interactions.
Modifications at other positions of the aromatic ring (C4, C6, C7) also contribute to the SAR. The introduction of various substituents can alter the electronic distribution, steric profile, and solubility of the molecule, thereby affecting its biological activity and selectivity. For instance, in a series of 3-substituted indolin-2-ones, various substitutions on the aromatic ring were explored to develop potent neuroprotective agents. nih.gov
| Modification Site | Type of Modification | General Consequence |
| Indolin-2-one Nitrogen | Alkylation/Acylation | Loss of H-bond donor capability, potential decrease in kinase inhibition |
| Aromatic Ring (C4, C6, C7) | Introduction of various groups | Modulation of electronics, sterics, and solubility affecting overall activity |
Rational Design Principles Based on SAR Insights
The collective SAR data on indolin-2-one derivatives provides a foundation for the rational design of new analogs based on the this compound scaffold. Key principles for designing new molecules include:
Maintaining the Core Scaffold: The indolin-2-one nucleus is essential for the activity of many compounds in this class and should be retained. nih.govresearcher.life
Exploring C3 Analogs: While the gem-dimethyl substitution provides a specific steric profile, replacing one or both methyl groups with other small alkyl or functional groups could probe the steric and electronic requirements of the target's binding pocket.
Systematic Modification of the C5-Substituent: The methylthio group can be replaced with other electron-donating or electron-withdrawing groups, as well as groups of varying sizes, to optimize interactions with the target. Bioisosteric replacements, such as methoxy (B1213986) or chloro groups, could be investigated.
Judicious N1-Substitution: While N-alkylation is often detrimental for kinase inhibitors, if the target is not a kinase, this position could be a handle for attaching side chains to improve properties like solubility or to gain additional binding interactions.
Aromatic Ring Exploration: Introducing small substituents at the C4, C6, and C7 positions could fine-tune the electronic properties and conformation of the molecule, potentially leading to improved potency and selectivity. nih.gov
Computational SAR Approaches (e.g., Quantitative Structure-Activity Relationships, QSAR)
Computational methods are powerful tools for elucidating the SAR of compound series and for designing new, more potent analogs. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are frequently applied to indolin-2-one derivatives. nih.gov
These studies generate 3D contour maps that highlight the regions around the molecular scaffold where steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties are favorable or unfavorable for biological activity. nih.govresearchgate.net For example, a 3D-QSAR study on pyrrole-indolin-2-ones as Aurora A kinase inhibitors revealed key structural requirements for activity, such as the importance of the sulfo group and the secondary amine on the indolin-2-one for binding. nih.gov Such models can be used to predict the activity of newly designed analogs of this compound before their synthesis, thereby prioritizing the most promising candidates. researchgate.net
Molecular docking studies further complement QSAR by providing insights into the specific binding interactions between the indolin-2-one derivatives and their target protein, helping to rationalize the observed SAR. nih.gov
| Computational Method | Application to Indolin-2-one SAR | Insights Gained |
| 3D-QSAR (CoMFA/CoMSIA) | Predicts activity based on 3D structural features. nih.gov | Identifies regions where steric bulk, positive/negative charge, and hydrophobicity enhance or decrease activity. researchgate.net |
| Molecular Docking | Simulates the binding of a ligand to a protein target. nih.gov | Reveals key hydrogen bonds, hydrophobic interactions, and the overall binding mode, explaining experimental SAR data. nih.gov |
Potential Research Trajectories and Applications of 3,3 Dimethyl 5 Methylthio Indolin 2 One
Development as Chemical Probes for Biological Systems
The indolin-2-one core is a privileged scaffold in medicinal chemistry, frequently appearing in compounds designed to interact with specific biological targets. Chemical probes are essential tools for dissecting complex biological processes, and the unique substitution pattern of 3,3-Dimethyl-5-(methylthio)indolin-2-one—featuring gem-dimethyl groups at the 3-position and a methylthio group at the 5-position—could offer novel opportunities for probe development. The lipophilic nature of the methylthio group and the steric bulk of the dimethyl groups could influence cell permeability and target engagement, making it a candidate for probing protein-protein interactions or enzymatic active sites where such features are advantageous.
Lead Compound Identification in Pre-Discovery Research
The identification of novel lead compounds is a critical first step in the drug discovery pipeline. The indolin-2-one framework is a well-established starting point for the development of kinase inhibitors and other therapeutic agents. For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features a substituted indolin-2-one core. While direct studies on this compound are not prevalent in existing literature, its structural motifs suggest it could serve as a valuable fragment or starting point in screening libraries aimed at identifying new lead compounds for various disease targets.
Exploration in Novel Chemical Reaction Development
The reactivity of the indolin-2-one ring system, particularly at the C3 position and the lactam functionality, provides fertile ground for the development of novel chemical reactions. The presence of the gem-dimethyl groups in this compound sterically hinders reactions that might otherwise occur at the C3 position, potentially directing reactivity to other parts of the molecule. The methylthio group also offers a handle for further functionalization through oxidation or substitution reactions, opening avenues for creating diverse molecular architectures.
Contribution to Fundamental Understanding of Indolin-2-one Chemistry
A detailed investigation into the synthesis and reactivity of this compound would undoubtedly contribute to the fundamental understanding of indolin-2-one chemistry. The electronic effects of the methylthio substituent on the aromatic ring and the steric influence of the gem-dimethyl groups can provide valuable insights into the structure-activity relationships of this important class of heterocyclic compounds. Such studies would enrich the synthetic chemist's toolbox and inform the design of future indolin-2-one derivatives with tailored properties.
While the specific journey of this compound in the scientific literature is yet to be written, its structural components suggest a molecule of significant potential. Further exploration is warranted to unlock its capabilities as a chemical probe, a lead compound, a tool in reaction development, and a key to a deeper understanding of indolin-2-one chemistry.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3,3-Dimethyl-5-(methylthio)indolin-2-one derivatives?
- Methodological Answer : Derivatives are typically synthesized via condensation reactions. For example, indolin-2-one cores can react with aldehydes (e.g., dimethylaminobenzaldehyde) in refluxing acetic acid to form benzylidene intermediates . Alkylation of nitrogen atoms using sodium hydride and alkyl halides in DMF at 0°C further modifies the structure . Phosphinoyl derivatives are prepared by reacting isatin analogs with phosphine oxides under optimized conditions, achieving yields up to 94% .
Q. What spectroscopic techniques are used to characterize the structure of this compound derivatives?
- Methodological Answer : Structural confirmation relies on 1H NMR , 13C NMR , and 31P NMR to identify proton environments, carbon frameworks, and phosphorus-containing groups, respectively . FTIR verifies functional groups (e.g., C=O, S–CH3) , while UV-Vis spectroscopy analyzes electronic transitions in conjugated systems . High-resolution mass spectrometry (HRMS) validates molecular weights .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in the synthesis of substituted indolin-2-ones?
- Methodological Answer : Optimization strategies include:
- Solvent selection : Acetic acid is preferred for condensation due to its acidic and coordinating properties .
- Temperature control : Refluxing (~3–5 hours) ensures complete reaction while minimizing side products .
- Catalyst use : Sodium acetate accelerates imine formation in thiazole-containing derivatives .
- Intermediate stabilization : For unstable intermediates (e.g., alkoxylaminyl radicals), avoiding beta-scission requires rapid quenching or low-temperature conditions .
Q. What are the challenges in synthesizing derivatives with specific functional groups, and how can they be addressed?
- Methodological Answer : Functionalizing the indolin-2-one scaffold with groups like O-trityloxime ethers is challenging due to competing beta-scission reactions. For example, alkoxylaminyl radicals formed during cyclization decompose rapidly, yielding byproducts like 3-nitrosoindolin-2-one . Mitigation strategies include:
- Protecting groups : Temporarily shielding reactive sites (e.g., using trityl groups) .
- Kinetic control : Short reaction times and low temperatures to trap intermediates .
- Computational modeling : Predicting reactive pathways to design stable intermediates .
Q. How is antimicrobial activity evaluated for these compounds, and what factors influence efficacy?
- Methodological Answer : Antimicrobial assays involve:
- Broth microdilution : Minimum inhibitory concentration (MIC) determination against bacterial/fungal strains .
- Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., nitro, chloro) enhance activity by increasing electrophilicity .
- Solubility optimization : Hydrophobic substituents (e.g., benzyl groups) improve membrane penetration .
- Comparative studies : Green synthesis methods (microwave/mechanochemistry) reduce reaction times without compromising bioactivity .
Q. How can computational methods enhance the design of indolin-2-one derivatives for targeted applications?
- Methodological Answer :
- Docking studies : Predicting binding affinities to biological targets (e.g., enzymes) using software like AutoDock .
- HOMO-LUMO analysis : Assessing electron distribution to optimize redox properties .
- Molecular dynamics : Simulating stability of ligand-protein complexes under physiological conditions .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported biological activities of structurally similar derivatives?
- Methodological Answer :
- Reproducibility checks : Validate protocols (e.g., MIC testing conditions) to rule out experimental variability .
- Meta-analysis : Compare data across studies, focusing on substituent effects and assay conditions .
- Crystallography : Resolve structural ambiguities (e.g., tautomerism) via single-crystal X-ray diffraction .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
